molecular formula C15H11ClN2O2 B8045398 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B8045398
M. Wt: 286.71 g/mol
InChI Key: HENUBWCOZIFYOT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloromethyl group and a phenoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenoxyphenyl group, resulting in the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation: Major products are quinone derivatives and other oxidized phenolic compounds.

    Reduction: Reduced oxadiazole derivatives and phenolic compounds are the primary products.

Scientific Research Applications

5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting essential processes such as cell wall synthesis or energy production.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-phenoxyphenyl isocyanate
  • 2-(5-Chloro-2-phenoxyphenyl)acetic acid
  • 5-Chloro-2-methoxy-N-(2-phenoxyphenyl)benzamide

Uniqueness

5-(Chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of a chloromethyl group and a phenoxyphenyl group attached to the oxadiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-phenoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-14-17-15(18-20-14)12-8-4-5-9-13(12)19-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENUBWCOZIFYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NOC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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